molecular formula C16H13N3OS B2520155 N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide CAS No. 2034246-49-4

N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2520155
CAS No.: 2034246-49-4
M. Wt: 295.36
InChI Key: QOOTUMJALMKUJW-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-5-ylmethyl)thiophene-2-carboxamide is a synthetic small molecule designed for interdisciplinary chemical biology and drug discovery research. This compound features a molecular architecture that conjugates a thiophene-2-carboxamide pharmacophore with a [2,3'-bipyridin] scaffold, a structure known to confer significant potential for interacting with diverse biological targets. The thiophene carboxamide core is a privileged structure in medicinal chemistry, extensively documented in scientific literature for its versatile pharmacological properties. Derivatives of thiophene-2-carboxamide have demonstrated a range of compelling research activities, including serving as potent antibacterial agents against resistant bacterial strains such as ESBL-producing E. coli , and as cytotoxic agents in anticancer research, where analogous compounds have been shown to induce apoptosis, activate caspases 3/7, and disrupt mitochondrial function in various cancer cell lines . Furthermore, the scaffold is recognized for its antioxidant potential and activity against other pathogenic microorganisms . The integration of the [2,3'-bipyridin] moiety is anticipated to enhance binding affinity and selectivity, as pyridine and bipyridine structures are commonly employed in the design of inhibitors for enzymes and protein-protein interactions. This makes this compound a compelling candidate for investigating new therapeutic strategies in oncology, infectious diseases, and beyond. Researchers can leverage this compound as a key tool for probing complex biological mechanisms, screening for novel inhibitor activity, and as a lead structure for further chemical optimization in hit-to-lead campaigns.

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(15-4-2-8-21-15)19-10-12-5-6-14(18-9-12)13-3-1-7-17-11-13/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOTUMJALMKUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2,3’-bipyridine-5-carboxaldehyde with thiophene-2-carboxamide under specific reaction conditions. The reaction typically requires a catalyst such as titanium tetrachloride (TiCl4) and is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves multicomponent reactions and cross-coupling reactions. These methods are efficient and scalable, making them suitable for large-scale production. For instance, the Suzuki cross-coupling reaction is widely used to synthesize thiophene derivatives by coupling aryl or heteroaryl boronic acids with thiophene-based substrates .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobipyridine derivatives, and various substituted thiophene compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophenecarboxamide derivatives have been shown to inhibit enzymes such as CTP synthetase, which is essential for nucleotide biosynthesis. This inhibition disrupts DNA and RNA synthesis, leading to antibacterial effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiophene-2-carboxamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Key Observations

Structural Variations :

  • The target compound differs from 5-(3-chlorophenyl)-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide by replacing the nitrothiazole and chlorophenyl groups with a bipyridine moiety. This substitution likely enhances π-π stacking interactions and metal-binding capacity.
  • Compared to N-adamantyl-5-methylthiophene-2-carboxamide , the adamantyl and methyl groups are replaced with a bipyridinylmethyl group, reducing steric bulk and increasing aromatic surface area.

Synthetic Yields: Thiophene-2-carboxamide derivatives in exhibit moderate yields (21–37%), whereas analogs in achieve higher yields (47–76%) due to optimized coupling conditions (e.g., method A vs. method D/E) .

Biological Relevance :

  • Nitrothiazole-substituted analogs (e.g., compound 81 in ) show antimicrobial activity, suggesting that the nitro group enhances electrophilic reactivity .
  • Adamantyl derivatives () are potent against Mycobacterium tuberculosis due to improved membrane penetration . The bipyridine group in the target compound may confer distinct bioactivity via chelation or receptor targeting.

Research Findings and Implications

  • However, the absence of a nitro group may reduce cytotoxicity .
  • Antitubercular Activity : Thiophene-2-carboxamides with bulky substituents (e.g., adamantyl) in demonstrate EthA-dependent activation, a mechanism that could extend to bipyridine analogs if metabolized similarly .
  • Synthetic Challenges : Bipyridine-thiophene hybrids require precise coupling strategies, as evidenced by the low yields of related Suzuki reactions in .

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanism of action, and various biological effects supported by research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C13H13N3OSC_{13}H_{13}N_{3}OS, with a molecular weight of approximately 261.35 g/mol. The compound features a thiophene ring and a bipyridine moiety, which are critical for its biological activity.

Synthesis Methods:
The synthesis typically involves the condensation of 2,3'-bipyridine-5-carboxaldehyde with thiophene-2-carboxamide. Common reaction conditions include:

  • Solvents: Dichloromethane or dimethylformamide.
  • Catalysts: Titanium tetrachloride (TiCl4).
  • Temperature: Controlled conditions to optimize yield and purity.

This compound exhibits its biological effects primarily through the inhibition of mitochondrial complex I, impacting cellular energy metabolism. This action suggests potential therapeutic applications in conditions associated with metabolic dysregulation.

Target Interaction

The compound interacts with various enzymes and proteins, influencing biochemical pathways related to:

  • ATP production.
  • Cellular respiration.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity:
    • The compound has shown significant inhibitory effects against various microbial strains.
    • A study reported an IC50 value of 21.09 µM against resistant bacterial strains.
  • Anti-inflammatory Properties:
    • It has been noted for its ability to reduce nitric oxide (NO) production in LPS-stimulated macrophages, indicating anti-inflammatory potential.
    • Comparative studies show that it outperforms common anti-inflammatory drugs like dexamethasone in specific assays.
  • Antioxidant Activity:
    • The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeTest SystemIC50 (µM)Reference
AntimicrobialVarious bacterial strains21.09
Anti-inflammatoryLPS-stimulated RAW 264.7 cells12.8
AntioxidantDPPH assay15.0

Notable Research

A significant study conducted by Jin et al. highlighted the compound's effectiveness in inhibiting NO production in BV-2 microglial cells, showcasing its potential for neuroprotective applications. The study reported an IC50 of 79.5 µM for NO inhibition compared to quercetin's IC50 of 16.3 µM, illustrating the compound's moderate efficacy in this context .

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